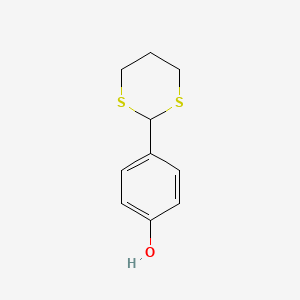
4-(1,3-Dithian-2-yl)phenol
Cat. No. B1276745
Key on ui cas rn:
57529-05-2
M. Wt: 212.3 g/mol
InChI Key: GNRKGNLBYVFKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04661611
Procedure details


4-Hydroxybenzaldehyde (46 g, 0.377 mol), recrystallized from benzene, and 1,3-propanedithiol (45 ml, 0.449 mol) were added to dry chloroform. The reaction mixture was stirred at 0° C. and HCl gas was bubbled through the solution for 10 minutes. After the exothermic reaction stopped the solution was refluxed for 10 hours. A white precipitate formed. This was filtered off and the chloroform solution was washed with water three times, dried (MgSo4) and evaporated under reduced pressure to yield a light yellow solid. White needles were obtained after recrystallization from chloroform, MP=151°-152° C. The white precipitate was also recrystallized from chloroform to yield white needles that melted at 151°-152° C. IR and NMR confirmed the two compounds to be identical. Total yield after recrystallization: 99%.




Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.C1C=CC=CC=1.[CH2:16]([SH:20])[CH2:17][CH2:18][SH:19]>C(Cl)(Cl)Cl>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[S:20][CH2:16][CH2:17][CH2:18][S:19]2)=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
46 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCS)S
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
HCl gas was bubbled through the solution for 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 10 hours
|
|
Duration
|
10 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
the chloroform solution was washed with water three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried (MgSo4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a light yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
White needles were obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after recrystallization from chloroform, MP=151°-152° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white precipitate was also recrystallized from chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield white needles that melted at 151°-152° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Total yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after recrystallization
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C(C=C1)C1SCCCS1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
